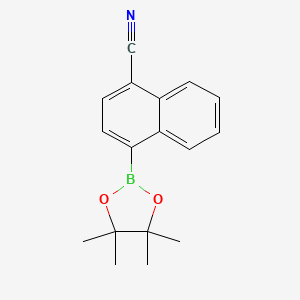
2-Iodo-5-(trifluoromethyl)benzamide
Vue d'ensemble
Description
2-Iodo-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H5F3INO . It has a molecular weight of 315.03 .
Molecular Structure Analysis
The molecular structure of 2-Iodo-5-(trifluoromethyl)benzamide consists of an iodine atom and a trifluoromethyl group attached to a benzamide ring .Physical And Chemical Properties Analysis
2-Iodo-5-(trifluoromethyl)benzamide has a predicted boiling point of 277.1±40.0 °C and a predicted density of 1.924±0.06 g/cm3 . Its pKa is predicted to be 14.77±0.50 .Applications De Recherche Scientifique
1. Imaging Probe Development
2-Iodo-5-(trifluoromethyl)benzamide derivatives have been synthesized and evaluated as potential SPECT imaging agents for glycine transporter 1 (GlyT1), showing promising results in terms of inhibitory activity and binding affinity (Fuchigami et al., 2011).
2. Structural Characterization Studies
The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including variants of 2-Iodo-5-(trifluoromethyl)benzamide, have been reported, providing insights into molecular configurations and potential applications in material science and drug design (Suchetan et al., 2016).
3. Melanoma Imaging and Therapy
Benzamide derivatives, similar in structure to 2-Iodo-5-(trifluoromethyl)benzamide, have been explored for their potential in melanoma imaging. Studies have shown high uptake in melanoma cells, suggesting potential applications in diagnosis and therapy (Eisenhut et al., 2000).
4. Dopamine Receptor Imaging
Iodinated benzamide analogs related to 2-Iodo-5-(trifluoromethyl)benzamide have been investigated as imaging agents for CNS D-2 dopamine receptors. These compounds demonstrate high target-to-nontarget ratio and specificity, indicating potential in neuroimaging (Kung et al., 1990).
5. Synthesis of Novel Heterocycles
Research on benzamide-based compounds has led to the synthesis of novel heterocycles with significant activities, such as antiavian influenza virus properties. These studies expand the utility of benzamide derivatives in medicinal chemistry (Hebishy et al., 2020).
6. Exploring Novel Synthesis Pathways
Studies have been conducted on the selective lithiation and subsequent electrophilic substitution of compounds related to 2-Iodo-5-(trifluoromethyl)benzamide, providing new methods for synthesizing complex molecules for various applications (Dunn et al., 2018).
Orientations Futures
Trifluoromethyl group-containing compounds have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that 2-Iodo-5-(trifluoromethyl)benzamide and similar compounds could have potential applications in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
2-iodo-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3INO/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFNHDVEOIOMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1403265.png)


![2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1403270.png)




![1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403277.png)

![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)


